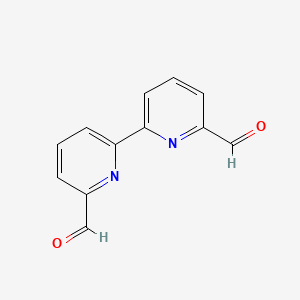

2,2'-联吡啶-6,6'-二甲醛

描述

2,2’-Bipyridine-6,6’-dicarbaldehyde is a bidentate ligand which has been employed in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . It is also used in the formation of a metal-organic polyhedra composed of Fe II and the Schiff base ligand .

Synthesis Analysis

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-6,6’-dicarbaldehyde can be viewed using Java or Javascript . It binds metals as a chelating ligand, forming a 5-membered chelate ring .Chemical Reactions Analysis

Through a combination of electrochemical analysis, chemical oxygen evolution, and density functional theory calculations, it has been revealed that the catalytic activity is unaffected by the electronic features of the backbone .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-6,6’-dicarbaldehyde include a density of 1.3±0.1 g/cm^3, boiling point of 392.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.3±3.0 kJ/mol .科学研究应用

联吡啶衍生物的合成

联吡啶及其相关化合物,例如 2,2'-联吡啶-6,6'-二甲醛,是多种有价值物质的起始材料或前体 . 它们被广泛用作各种应用中的基本组成部分 . 这些化合物的合成方法对于对其特性进行分类和理解至关重要 .

催化剂的配体

联吡啶衍生物被广泛用作过渡金属催化中的配体 . 它们与金属中心强烈配位,有时会导致催化活性降低和产率降低 .

光敏剂

联吡啶化合物用作光敏剂 . 它们具有吸收光并将能量转移到其他分子的能力,这使得它们在各种光化学过程中都有用 .

紫罗兰

紫罗兰是一类衍生自 4,4'-联吡啶的化合物。 联吡啶衍生物用于紫罗兰的合成 .

超分子结构

联吡啶衍生物用于超分子结构的形成 . 这些结构具有广泛的应用,包括分子识别、催化和药物递送 .

药物递送

2,2'-联吡啶-6,6'-二甲醛用于药物递送研究 . 它旨在促进药物递送研究并推进研究目标 .

阿尔茨海默病治疗

已合成并评估了 2,2'-联吡啶-6,6'-二甲醛衍生物作为针对阿尔茨海默病的双功能剂 . 它们已显示出在抑制 Aβ 聚集方面的潜力,Aβ 聚集是阿尔茨海默病进展的关键因素 .

铁的颜色测定

2,2'-联吡啶-6,6'-二甲醛用于铁的颜色测定 . 它与钌和铂形成配合物,这些配合物表现出强烈的发光,并且可能具有实际应用 .

作用机制

Target of Action

Bipyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions .

Mode of Action

These complexes can then interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Bipyridine derivatives are known to be involved in various biochemical reactions, including redox reactions and cross-coupling reactions .

Pharmacokinetics

The compound’s molecular weight (2122) and predicted properties such as melting point (236-237 °C), boiling point (3928±420 °C), and density (1289±006 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

Bipyridine derivatives are known to have various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities, which are likely due to their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Bipyridine-6,6’-dicarbaldehyde. For instance, the compound is stable at room temperature but should avoid long-term exposure to oxygen to prevent oxidation . Its solubility is poor in solvents like water, ethanol, and dimethyl sulfoxide, but it is more soluble in organic solvents like chloroform and acetonitrile .

安全和危害

未来方向

The future directions of 2,2’-Bipyridine-6,6’-dicarbaldehyde research could involve further exploration of its use in transition metal catalysis, aluminum initiated polymerization, and various other inorganic syntheses . Additionally, its role in the formation of metal-organic polyhedra could be further investigated .

属性

IUPAC Name |

6-(6-formylpyridin-2-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWCJRHPJLHJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CC(=N2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407201 | |

| Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49669-26-3 | |

| Record name | 2,2'-bipyridine-6,6'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

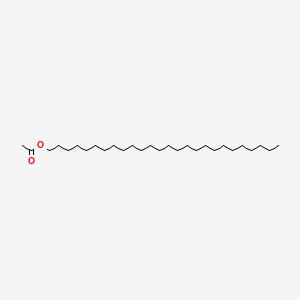

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

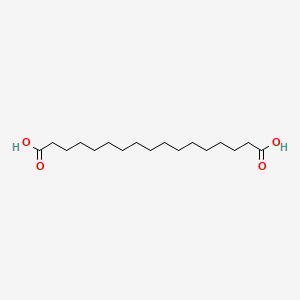

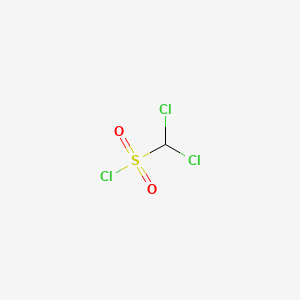

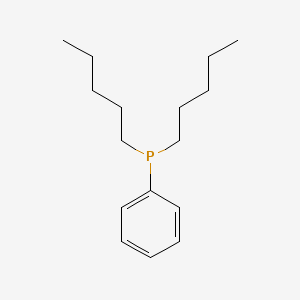

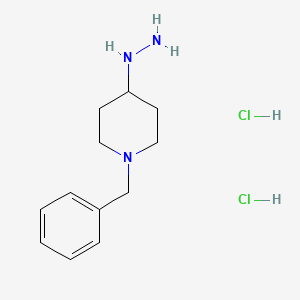

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。